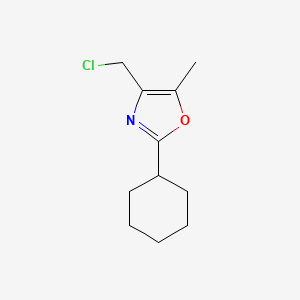
4-Chloromethyl-2-cyclohexyl-5-methyl-oxazole
Cat. No. B8324623
M. Wt: 213.70 g/mol
InChI Key: RRFFJNNSNUTPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109225B2
Procedure details


25.1 g of the above prepared 2-cyclohexyl-4,5-dimethyl-oxazole 3-oxide (˜88.8 mmol) was dissolved in 325 ml of CH2Cl2 and treated dropwise with 9.755 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) afforded 4.12 g of the title compound as yellowish oil, exhibiting in the 1H-NMR the typical signal at 4.46 ppm (2H). The other, unstable regioisomer was not isolated.
Name
2-cyclohexyl-4,5-dimethyl-oxazole 3-oxide
Quantity
88.8 mmol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:7]2[O:8][C:9]([CH3:14])=[C:10]([CH3:13])[N+:11]=2[O-])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:17]>C(Cl)Cl>[Cl:17][CH2:13][C:10]1[N:11]=[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[O:8][C:9]=1[CH3:14]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by carefully pouring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with Na2CO3 and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying of the combined organic phase over sodium sulfate, evaporation of the solvents
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1N=C(OC1C)C1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.12 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
